molecular formula C21H18F3N3O3S B2823841 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1019100-00-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2823841
CAS RN: 1019100-00-5
M. Wt: 449.45
InChI Key: JNVJXADDTCJNGQ-UHFFFAOYSA-N
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Description

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,1-dioxidotetrahydrothiophen-3-yl group, a phenyl group, and a 4-(trifluoromethyl)phenyl group attached to a 1H-pyrazole-3-carboxamide core .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of pyrazole derivatives have been a subject of research due to their potential in various biological applications. Studies have focused on the synthesis methodologies, crystal structure determination, and Hirshfeld surface analysis to understand the molecular interactions and structural stability of these compounds. For example, the synthesis of pyrazole derivatives through the reaction of specific phenylpropenones with semicarbazide and their structural analysis using single-crystal X-ray diffraction studies illustrate the importance of understanding the molecular framework for potential applications in drug design and development (Prabhuswamy et al., 2016).

Biological Activities

  • Pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of these compounds (Rahmouni et al., 2016).
  • The synthesis of pyrazole derivatives and their evaluation for enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) have been reported, indicating the potential of these compounds as enzyme inhibitors for therapeutic purposes (Cetin et al., 2021).

Antitubercular and Antibacterial Activities

  • The development of new compounds with antitubercular and antibacterial activities is crucial in addressing drug resistance and finding effective treatments for infectious diseases. A study on the synthesis of carboxamide derivatives and their screening for antitubercular and antibacterial activities highlights the importance of chemical modifications in enhancing the therapeutic potential of pyrazole-based compounds (Bodige et al., 2020).

Future Directions

The future directions for research on this compound could involve further optimization of the synthesis process, more detailed characterization of its physical and chemical properties, and exploration of its potential therapeutic applications, given its activity as a GIRK channel activator .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S/c22-21(23,24)15-6-8-16(9-7-15)25-20(28)18-12-19(14-4-2-1-3-5-14)27(26-18)17-10-11-31(29,30)13-17/h1-9,12,17H,10-11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVJXADDTCJNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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